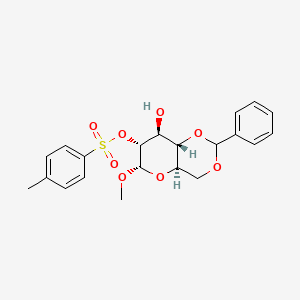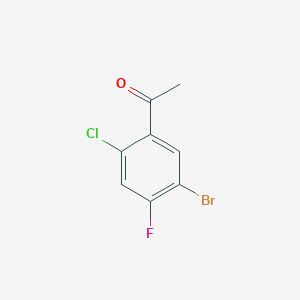
1-(5-Bromo-2-chloro-4-fluorophenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-2-chloro-4-fluorophenyl)ethan-1-one is an organic compound with the molecular formula C8H5BrClFO. It is a derivative of acetophenone, where the phenyl ring is substituted with bromine, chlorine, and fluorine atoms. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(5-Bromo-2-chloro-4-fluorophenyl)ethan-1-one can be synthesized through several methods. One common approach involves the bromination of 4-chloro-2-fluoroacetophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Another method involves the Friedel-Crafts acylation of 5-bromo-2-chloro-4-fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction is usually performed under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination and acylation reactions. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. Additionally, purification steps such as recrystallization and column chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Bromo-2-chloro-4-fluorophenyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol can be used to substitute the halogen atoms with methoxy groups.
Electrophilic Substitution: Chlorosulfonic acid can be used to introduce sulfonyl groups onto the phenyl ring.
Reduction: Sodium borohydride in ethanol is commonly used for the reduction of the carbonyl group.
Oxidation: Potassium permanganate in aqueous solution is used for the oxidation of the compound.
Major Products Formed
Substitution: Formation of methoxy-substituted derivatives.
Reduction: Formation of 1-(5-Bromo-2-chloro-4-fluorophenyl)ethanol.
Oxidation: Formation of 1-(5-Bromo-2-chloro-4-fluorophenyl)acetic acid.
Aplicaciones Científicas De Investigación
1-(5-Bromo-2-chloro-4-fluorophenyl)ethan-1-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(5-Bromo-2-chloro-4-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptor proteins, modulating their activity and affecting cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Bromo-2-fluorophenyl)ethanone: Similar in structure but lacks the chlorine atom.
1-(5-Bromo-2-chlorophenyl)ethanone: Similar but lacks the fluorine atom.
1-(5-Chloro-2-fluorophenyl)ethanone: Similar but lacks the bromine atom.
Uniqueness
1-(5-Bromo-2-chloro-4-fluorophenyl)ethan-1-one is unique due to the presence of all three halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring. This unique combination of substituents imparts distinct chemical and physical properties, making it a valuable intermediate in organic synthesis and pharmaceutical development .
Propiedades
Fórmula molecular |
C8H5BrClFO |
|---|---|
Peso molecular |
251.48 g/mol |
Nombre IUPAC |
1-(5-bromo-2-chloro-4-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H5BrClFO/c1-4(12)5-2-6(9)8(11)3-7(5)10/h2-3H,1H3 |
Clave InChI |
ROXSPXPTNREQSD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(C=C1Cl)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2E)-2-Buten-1-Yl]-4-Fluorobenzene](/img/structure/B15202010.png)
![10,16-Bis[3,5-bis(trifluoromethyl)phenyl]-12-(4-methylphenyl)sulfonyl-13-oxo-12,14-diaza-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B15202012.png)
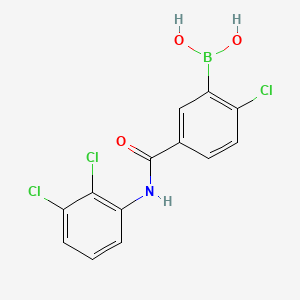
![N-(4-Fluoro-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B15202029.png)
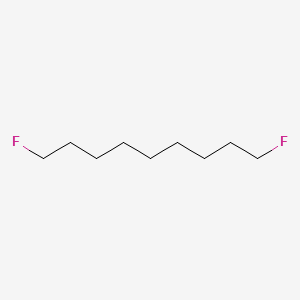
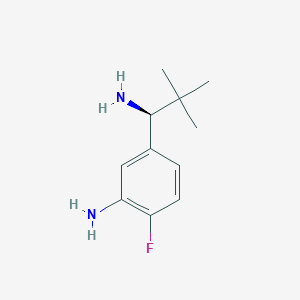
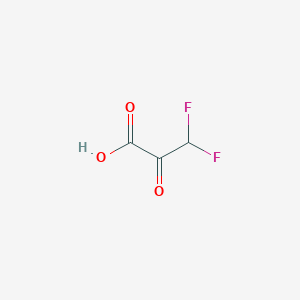
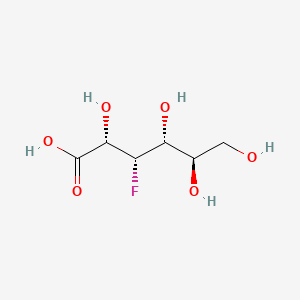
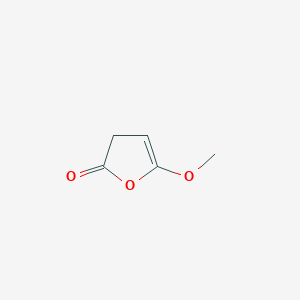
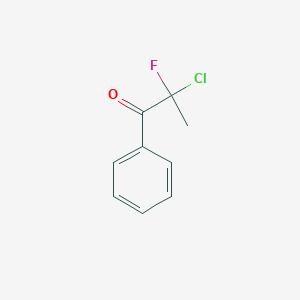
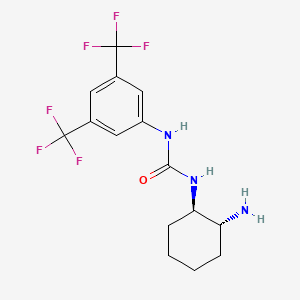
![(NZ)-N-[1-(3,4-difluorophenyl)propylidene]hydroxylamine](/img/structure/B15202092.png)
